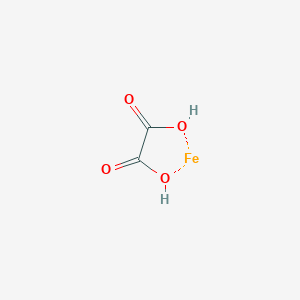
FERROUS OXALATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrous oxalate, also known as iron(II) oxalate, is an inorganic compound with the chemical formula FeC₂O₄. It typically exists in two forms: anhydrous and dihydrate (FeC₂O₄·2H₂O). The compound is characterized by its yellow powder appearance and is poorly soluble in water . This compound is primarily used as a precursor to other iron compounds and has applications in various fields, including chemistry and industry.
Synthetic Routes and Reaction Conditions:
-
Interaction of Ferrous Sulfate and Sodium Oxalate:
Reaction: FeSO₄ + Na₂C₂O₄ → FeC₂O₄ + Na₂SO₄
-
Oxalic Acid Precipitation:
-
Neutralization of Oxalic Acid with Ferrous Hydroxide:
Reaction: Fe(OH)₂ + H₂C₂O₄ → FeC₂O₄ + 2H₂O
Conditions: This method involves neutralizing oxalic acid with ferrous hydroxide.
Industrial Production Methods:
-
Anaerobic Roasting and Persulfate Leaching:
-
Leaching, Hydrothermal, and Photochemical Reduction:
Types of Reactions:
-
Thermal Decomposition:
Reaction: FeC₂O₄ → FeO + CO₂ + CO
Conditions: When heated, this compound decomposes to produce iron(II) oxide, carbon dioxide, and carbon monoxide.
-
Oxidation:
Reaction: FeC₂O₄ + KMnO₄ → Fe₂O₃ + MnO₂ + CO₂ + H₂O
Conditions: Acidified potassium permanganate (KMnO₄) oxidizes this compound.
Common Reagents and Conditions:
Oxalic Acid: Used in the precipitation and synthesis of this compound.
Sulfuric Acid: Acidifies the solution for precipitation reactions.
Potassium Permanganate: Acts as an oxidizing agent in oxidation reactions.
Major Products Formed:
Iron(II) Oxide (FeO): Formed during thermal decomposition.
Iron(III) Oxide (Fe₂O₃): Formed during oxidation reactions.
Applications De Recherche Scientifique
Ferrous oxalate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ferrous oxalate involves its ability to undergo redox reactions. In the presence of oxidizing agents, this compound can be oxidized to ferric oxalate, releasing carbon dioxide and water. The compound’s effectiveness in removing contaminants like hexavalent chromium is attributed to the reduction of Cr(VI) to Cr(III) by ferrous iron, facilitated by the formation of a soluble Fe(III)-oxalate complex .
Comparaison Avec Des Composés Similaires
Ferric Oxalate (Fe₂(C₂O₄)₃): An iron(III) compound used in similar applications but with different redox properties.
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]): A complex compound used in photochemical studies.
Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃]): Another complex compound with applications in photochemistry.
Uniqueness of Ferrous Oxalate:
- This compound is unique due to its ability to act as both a reducing agent and a precursor to various iron compounds. Its role in redox reactions and its applications in environmental remediation and industrial processes highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
15843-42-2 |
|---|---|
Formule moléculaire |
FeC2O4 C2H2FeO4 |
Poids moléculaire |
145.88 g/mol |
Nom IUPAC |
iron;oxalic acid |
InChI |
InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
Clé InChI |
SKEUTFNJHQAPGY-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)O.[Fe] |
SMILES canonique |
C(=O)(C(=O)O)O.[Fe] |
Pictogrammes |
Irritant |
Synonymes |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















